
1-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)isoquinoline-3-carboxamide
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Overview
Description
1-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)isoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
1-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)isoquinoline-3-carboxamide has shown promise in several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antileishmanial and antimalarial properties.
Material Science: Its unique structural properties make it suitable for use in the development of advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antileishmanial activity, it may inhibit the growth of Leishmania parasites by interfering with their metabolic processes.
Comparison with Similar Compounds
When compared to other similar compounds, 1-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)isoquinoline-3-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include other pyrazole derivatives and isoquinoline derivatives, which may have different substituents or functional groups.
Properties
IUPAC Name |
1-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-13-19(14(2)26(25-13)16-9-4-3-5-10-16)24-21(27)18-12-15-8-6-7-11-17(15)20(22)23-18/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWYNUAIUKQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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